4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one
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Overview
Description
4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one is a chemical compound with the molecular formula C15H14FNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the quinoline ring and a cyclohexanone moiety makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Fluorination: Introduction of the fluorine atom at the 6th position of the quinoline ring can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclohexanone Attachment: The cyclohexanone moiety can be attached to the quinoline ring through a Friedel-Crafts acylation reaction using cyclohexanone and an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the quinoline ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription, which is crucial for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure but different substituents.
Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity.
Uniqueness
4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanone moiety differentiates it from other fluoroquinolones, potentially leading to unique interactions with biological targets and different pharmacokinetic properties.
Properties
IUPAC Name |
4-(6-fluoroquinolin-4-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-11-3-6-15-14(9-11)13(7-8-17-15)10-1-4-12(18)5-2-10/h3,6-10H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWJKGSYCCWPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=C3C=C(C=CC3=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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